molecular formula C19H20ClN5O2 B11263023 Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate

Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate

Cat. No.: B11263023
M. Wt: 385.8 g/mol
InChI Key: BDZHYWKXXVEYBZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyrazine core structure imparts unique chemical and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions using 4-chlorophenyl halides.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution or coupling reactions using piperazine derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it may interact with other molecular targets involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C19H20ClN5O2

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H20ClN5O2/c1-2-27-19(26)24-11-9-23(10-12-24)18-17-13-16(22-25(17)8-7-21-18)14-3-5-15(20)6-4-14/h3-8,13H,2,9-12H2,1H3

InChI Key

BDZHYWKXXVEYBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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